Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- is a specialized organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
The synthesis of boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- typically involves the hydroboration of alkenes or alkynes. This process is rapid and efficient, allowing for the widespread exploration of organoborane chemistry . Industrial production methods often utilize hydroboration due to its scalability and efficiency .
Chemical Reactions Analysis
Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the boronic acid to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can convert the boronic acid to a borane or other reduced forms.
Substitution: This compound can participate in substitution reactions, where the boronic acid group is replaced by another functional group. Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, triflic anhydride for activating hydroxyl groups, and various oxidizing or reducing agents
Scientific Research Applications
Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- has numerous applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Boronic acids are explored for their potential as enzyme inhibitors and in drug delivery systems.
Medicine: They are considered for use in boron neutron capture therapy, a type of cancer treatment.
Mechanism of Action
The mechanism of action for boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a new carbon-carbon bond through a series of steps including oxidative addition, transmetalation, and reductive elimination . This process is highly efficient and selective, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Similar compounds to boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- include other boronic acids such as phenylboronic acid and 4-formylphenylboronic acid . These compounds share similar reactivity and applications but differ in their specific functional groups and properties. Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- is unique due to its specific structure, which imparts distinct reactivity and stability characteristics .
Properties
IUPAC Name |
[4-[(4-tert-butylphenyl)methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-17(2,3)14-6-4-13(5-7-14)12-21-16-10-8-15(9-11-16)18(19)20/h4-11,19-20H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEORXWYZSPZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.